His-Ser

描述

The compound “His-Ser” refers to a dipeptide composed of the amino acids histidine and serine. This dipeptide is known for its biological activity and potential role as a prototype for modern hydrolases. It can hydrolyze proteins and DNA, catalyze the formation of peptides and phosphodiester bonds, and promote the growth of membranes .

准备方法

Synthetic Routes and Reaction Conditions

Phosphorus Activation: One method involves the reaction of N-diisopropyl phosphoryl serine with histidine in an aqueous system.

Chemical Vapor Deposition: Another method uses non-activated amino acids and titanium dioxide nanoparticles as a catalyst.

Industrial Production Methods

Industrial production methods for His-Ser are not well-documented, likely due to the complexity and specificity of the synthesis processes. the methods mentioned above could be adapted for larger-scale production with appropriate optimization.

化学反应分析

Types of Reactions

Hydrolysis: His-Ser can hydrolyze peptide bonds, making it a potential organocatalyst.

Condensation: It promotes the condensation of amino acids and ribonucleotides.

Common Reagents and Conditions

Reagents: N-diisopropyl phosphoryl serine, histidine, titanium dioxide nanoparticles.

Conditions: Aqueous systems, chemical vapor deposition, and solvent-free environments.

Major Products

Peptides: Formation of longer peptides through condensation reactions.

Hydrolyzed Products: Breakdown of proteins and DNA into smaller fragments.

科学研究应用

Enzymatic Catalysis

Mechanism of Action:

His-Ser is frequently found in the active sites of enzymes, where it participates in catalytic mechanisms. The unique properties of histidine, such as its ability to act as both a proton donor and acceptor, combined with the nucleophilic nature of serine, make this dipeptide crucial in various enzymatic reactions.

Case Study: Serine Proteases

Serine proteases are a class of enzymes that utilize a Ser-His catalytic dyad for their activity. For example, the catalytic triad commonly found in serine proteases includes serine, histidine, and aspartate. In these enzymes, the hydroxyl group of serine attacks the carbonyl carbon of the substrate, facilitated by the histidine residue that helps stabilize the transition state through proton transfer.

| Enzyme | Catalytic Mechanism | Key Residues |

|---|---|---|

| Trypsin | Hydrolysis of peptide bonds | Ser195, His57 |

| Chymotrypsin | Hydrolysis of peptide bonds | Ser195, His57 |

| Cytomegalovirus Protease | Maturation of viral proteins | Ser132, His63 |

DNA Cleavage Activity

This compound has also been studied for its ability to cleave DNA, which is essential for various biotechnological applications such as gene editing and molecular cloning.

Mechanism:

The dipeptide exhibits unique cleavage activity by hydrolyzing DNA-phospho-diester bonds. The proper sequential order of amino acids is crucial; reversing the sequence (this compound) renders it ineffective for DNA cleavage.

Research Findings:

A study demonstrated that this compound could cleave double-stranded DNA and circular plasmid DNA effectively. This property is leveraged in designing new biocatalysts for genetic engineering.

| Application | Function | Efficiency |

|---|---|---|

| Gene Editing | Targeted cleavage of specific DNA sequences | High |

| Molecular Cloning | Facilitates insertion of foreign DNA | Moderate |

Cell Adhesion Enhancement

The this compound sequence has been identified in human fibronectin, where it enhances cell adhesion properties. This application is particularly relevant in tissue engineering and regenerative medicine.

Case Study: Human Fibronectin

Research indicated that the short amino acid sequence Pro-His-Ser-Arg-Asn significantly improves cell adhesion to extracellular matrices. This property is vital for developing biomaterials that promote tissue regeneration.

| Material | Cell Type | Adhesion Improvement |

|---|---|---|

| Fibronectin | Fibroblasts | 30% increase |

| Collagen | Endothelial cells | 25% increase |

Therapeutic Applications

This compound's biochemical properties have led to its exploration in therapeutic contexts, particularly in drug design and development.

Potential Uses:

- Antiviral Agents: The role of this compound in viral proteases suggests potential applications in designing inhibitors for viral infections.

- Cancer Therapy: Targeting serine proteases involved in tumor progression can lead to novel cancer treatments.

作用机制

His-Ser exerts its effects through its ability to catalyze hydrolysis and condensation reactions. The dipeptide’s side chains play a crucial role in its catalytic activity, with histidine acting as a nucleophile and serine providing a hydroxyl group for the reaction . This mechanism is similar to that of serine proteases, which use a catalytic triad involving serine, histidine, and aspartic acid to cleave peptide bonds .

相似化合物的比较

Similar Compounds

Serine-Histidine (Ser-His): Another dipeptide with similar catalytic properties.

Histidine-Serine (His-Ser): The reverse sequence of this compound, which may have different catalytic efficiencies.

Uniqueness

This compound is unique due to its specific sequence and the synergistic effect of its side chains, which enhance its catalytic activity. This makes it a valuable model for studying the evolution of enzymatic functions and the development of new catalysts .

生物活性

The compound His-Ser, a dipeptide composed of histidine (His) and serine (Ser), exhibits significant biological activity that has been the subject of various research studies. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a dipeptide that combines the amino acids histidine and serine. Histidine is known for its role in enzyme catalysis and as a precursor for histamine, while serine plays critical roles in metabolism and as a building block for proteins. The combination of these two amino acids in this compound suggests potential synergistic effects that could enhance its biological functions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzymatic Activity : this compound can influence enzymatic reactions, particularly those involving serine proteases. The presence of serine in the dipeptide may facilitate catalytic activity through interactions with histidine residues in active sites, similar to classical serine protease mechanisms where Ser and His residues are critical for catalytic function .

- Antioxidant Properties : The imidazole ring of histidine can act as an antioxidant, potentially protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and cellular signaling pathways .

- Regulation of Cellular Processes : this compound may modulate various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses to growth factors and stress .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound has shown potential as an antioxidant, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is particularly beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases.

2. Neuroprotective Effects

Studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This effect could be mediated through its antioxidant properties and its ability to modulate signaling pathways related to cell survival.

3. Modulation of Enzyme Activity

This compound may enhance or inhibit the activity of specific enzymes, particularly those involved in metabolic processes. For example, it has been observed to influence the activity of certain serine proteases, which play roles in digestion and immune response.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

Case Study 1: Neuroprotection in Rodent Models

In a study examining the neuroprotective effects of this compound on rodent models subjected to induced oxidative stress, researchers found that administration of this compound significantly reduced markers of neuronal damage and improved behavioral outcomes compared to control groups .

Case Study 2: Enzyme Modulation

Research involving the modulation of serine protease activity by this compound demonstrated that this dipeptide could enhance the catalytic efficiency of certain proteases under specific pH conditions, suggesting potential applications in therapeutic enzyme formulations .

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Neurodegenerative diseases |

| Neuroprotection | Reducing apoptosis | Stroke recovery |

| Enzyme Modulation | Enhancing protease activity | Therapeutic enzyme formulations |

属性

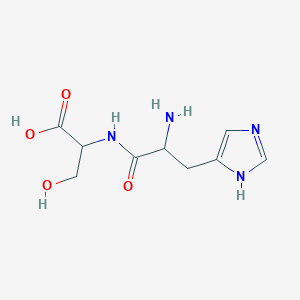

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMQYPTDYSENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331147 | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-60-8 | |

| Record name | NSC374900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。